

An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-borono-3-chlorobenzoate*

Cat. No.: *B1322333*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-borono-3-chlorobenzoate**, a valuable building block in modern organic synthesis. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and discusses its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel pharmaceutical compounds.

Core Data Presentation

Methyl 4-borono-3-chlorobenzoate, systematically named (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This substitution pattern makes it a versatile reagent in medicinal chemistry and materials science.

Property	Data
Systematic Name	(3-chloro-4-(methoxycarbonyl)phenyl)boronic acid
CAS Number	603122-82-3
Molecular Formula	C ₈ H ₈ BClO ₄
Molecular Weight	214.41 g/mol [1]
Melting Point	174-178 °C
Appearance	White to off-white solid

Experimental Protocols

The synthesis of **Methyl 4-borono-3-chlorobenzoate** is typically achieved through a Miyaura borylation reaction. This palladium-catalyzed process introduces the boronic acid group onto the aromatic ring starting from a suitable halogenated precursor.

Synthesis of Methyl 4-borono-3-chlorobenzoate via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of a dihalogenated benzoate ester with a diboron reagent to yield the target boronic acid. The starting material for this specific isomer would be Methyl 4-bromo-3-chlorobenzoate.

Materials:

- Methyl 4-bromo-3-chlorobenzoate
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- Anhydrous 1,4-dioxane

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Celite

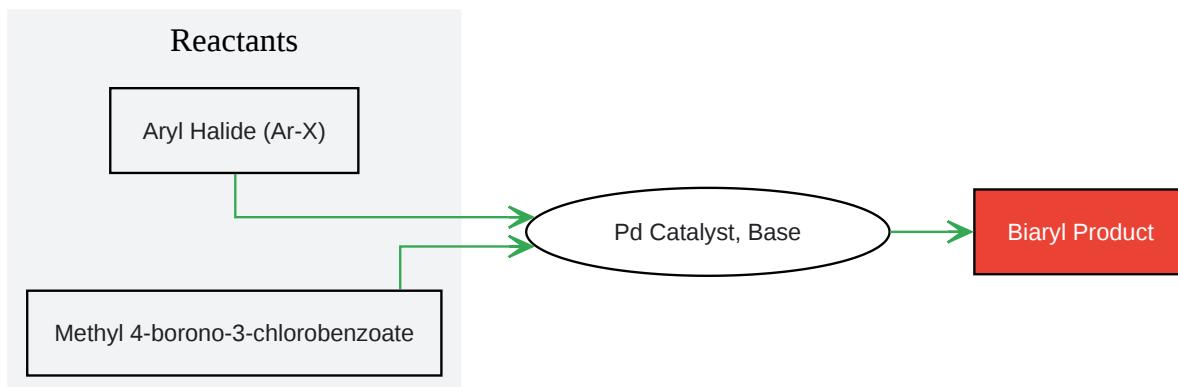
Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask, under an inert argon or nitrogen atmosphere, combine Methyl 4-bromo-3-chlorobenzoate (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), and potassium acetate (3.0 equivalents).
- **Solvent and Catalyst Addition:** Add anhydrous 1,4-dioxane to the flask. Purge the resulting mixture with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 equivalents), to the reaction mixture.
- **Reaction Execution:** Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification of Boronate Ester:** The crude product, the pinacol boronate ester, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- **Hydrolysis to Boronic Acid:** The purified pinacol boronate ester is dissolved in a mixture of acetone and water. An aqueous acid (e.g., 1 M HCl) is added, and the mixture is stirred at room temperature for 1-4 hours.
- **Final Isolation:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield the final product, **Methyl 4-borono-3-chlorobenzoate**.

Visualizations

Synthesis Workflow: Miyaura Borylation


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Methyl 4-borono-3-chlorobenzoate**.

Application: Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **Methyl 4-borono-3-chlorobenzoate** is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.^[2] In this reaction, the boronic acid serves as the nucleophilic partner, coupling with an aryl halide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the catalyst.^[2]

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling using **Methyl 4-borono-3-chlorobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid [oakwoodchemical.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322333#molecular-weight-of-methyl-4-borono-3-chlorobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com